1-Butyl-3-methylpyridinium Bromide

Catalog No.
S647256
CAS No.
26576-85-2
M.F
C10H16BrN
M. Wt
230.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-methylpyridinium Bromide

CAS Number

26576-85-2

Product Name

1-Butyl-3-methylpyridinium Bromide

IUPAC Name

1-butyl-3-methylpyridin-1-ium;bromide

Molecular Formula

C10H16BrN

Molecular Weight

230.14 g/mol

InChI

InChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1

InChI Key

GNPWBXOERPGDFI-UHFFFAOYSA-M

SMILES

CCCC[N+]1=CC=CC(=C1)C.[Br-]

Synonyms

1-butyl-3-methylpyridinium, 1-butyl-3-methylpyridinium bromide

Canonical SMILES

CCCC[N+]1=CC=CC(=C1)C.[Br-]

Ionic Liquid Properties

-Butyl-3-methylpyridinium bromide (BMPyBr) is an ionic liquid, a type of salt in which the ions are not bound to a specific crystal lattice but are free to move around. This unique property gives ionic liquids several advantages in scientific research, including:

  • High thermal stability: BMPyBr has a high boiling point and can withstand high temperatures without decomposing, making it suitable for use in reactions that require high heat. Source: IoLiTec, "1-Butyl-3-methylpyridinium bromide, 99%":
  • Wide liquid range: BMPyBr remains liquid over a wide temperature range, which allows it to be used in a variety of applications.
  • Good solvent properties: BMPyBr can dissolve a wide range of polar and nonpolar substances, making it a versatile solvent for various research purposes.

Applications in Catalysis

Due to its unique properties, BMPyBr has been explored as a catalyst or catalyst precursor in various reactions, including:

  • Organic synthesis: BMPyBr has been used as a catalyst for various organic reactions, such as alkylation, acylation, and condensation reactions. [Source: P. Wasserscheid & T. Welton, "Ionic Liquids in Synthesis" (2008)]
  • Hydrocarbon conversion: BMPyBr has been investigated as a catalyst for the conversion of hydrocarbons, such as the conversion of methane to methanol. [Source: A. Takacs, "Separation and Purification Techniques in the Oil and Gas Industry" (2017)]

Other Research Applications

Beyond its role in catalysis, BMPyBr has been explored in other areas of scientific research, including:

  • Electrochemical applications: BMPyBr has been used as an electrolyte in electrochemical devices, such as dye-sensitized solar cells and batteries. [Source: M. Armand et al., "Ionic-liquid electrolytes for electrochemical applications" (2009)]
  • Material science: BMPyBr has been used in the synthesis and characterization of new materials, such as ionic liquids with specific functionalities.

1-Butyl-3-methylpyridinium bromide is an ionic liquid with the chemical formula C10_{10}H16_{16}BrN and a molecular weight of approximately 230.14 g/mol. It is characterized by a pyridinium ring substituted with both a butyl group and a methyl group at the 3-position. This compound appears as a white to light yellow solid and is known for its solubility in water and organic solvents, which makes it suitable for various applications in chemistry and materials science .

, particularly as a solvent or catalyst in organic synthesis. For instance, it has been utilized in the Stetter reaction, where it acts as a medium facilitating the reaction between aromatic aldehydes and acrylonitrile or ethyl acrylate . Furthermore, it has been shown to enhance the catalytic activity of functionalized zeolites in carbohydrate conversions to platform chemicals such as 5-hydroxymethylfurfural and furfural .

Several methods exist for synthesizing 1-butyl-3-methylpyridinium bromide. The most common approach involves the alkylation of 3-methylpyridine with butyl bromide under basic conditions. The reaction typically proceeds as follows:

3 Methylpyridine+Butyl Bromide1 Butyl 3 methylpyridinium Bromide\text{3 Methylpyridine}+\text{Butyl Bromide}\rightarrow \text{1 Butyl 3 methylpyridinium Bromide}

This synthesis can be carried out in various solvents, including water or organic solvents, depending on the desired purity and yield .

1-Butyl-3-methylpyridinium bromide has diverse applications across multiple fields:

  • Catalysis: It serves as a solvent and catalyst in various organic reactions, enhancing reaction rates and selectivity.
  • Material Science: Used in the functionalization of materials, such as zeolites, to improve their catalytic properties for biomass conversion .
  • Green Chemistry: Its ionic nature allows it to be used in environmentally friendly processes that reduce waste and improve efficiency compared to traditional solvents .

Studies have explored the interactions between 1-butyl-3-methylpyridinium bromide and other materials, particularly zeolites. The ionic liquid modifies the zeolite's surface properties, enhancing its catalytic performance for carbohydrate conversions. Techniques such as X-ray photoelectron spectroscopy (XPS) and nuclear magnetic resonance (NMR) have been employed to analyze these interactions, revealing significant changes in electronic density at the zeolite's active sites due to the presence of the ionic liquid .

1-Butyl-3-methylpyridinium bromide shares structural similarities with several other pyridinium-based ionic liquids. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
1-Butyl-4-methylpyridinium bromide26576-85-20.93
1-Hexadecylpyridin-1-ium chloride123-03-50.83
1-Dodecylpyridin-1-ium bromide104-73-40.87
1,1'-Diheptyl-[4,4'-bipyridine]-1,1'-diium bromide6159-05-30.88

The uniqueness of 1-butyl-3-methylpyridinium bromide lies in its specific combination of alkyl chain length and substitution pattern on the pyridine ring, which influences its solubility properties and catalytic behavior compared to these similar compounds .

The development of 1-butyl-3-methylpyridinium bromide aligns with broader advancements in ionic liquid (IL) chemistry. Early ILs, such as ethylammonium nitrate (melting point 12°C), emerged in the early 20th century, but pyridinium-based ILs gained prominence in the 1970s–1980s with the introduction of alkyl-substituted cations. The synthesis of 1-butyl-3-methylpyridinium bromide reflects modern trends in functionalizing pyridinium cations to tailor physicochemical properties. While specific historical records for this compound are sparse, its synthesis likely draws from established alkylation methods for pyridinium salts, such as reacting pyridine derivatives with alkyl halides under controlled conditions.

Classification and Position Among Ionic Liquids

1-Butyl-3-methylpyridinium bromide belongs to the pyridinium class of ILs, characterized by a pyridine ring with quaternary nitrogen and alkyl substituents. Unlike imidazolium ILs (e.g., 1-butyl-3-methylimidazolium bromide), pyridinium ILs lack a ring nitrogen, altering electronic effects and intermolecular interactions. Key structural features include:

  • Cation: 1-Butyl-3-methylpyridinium (alkyl chains at positions 1 and 3).
  • Anion: Bromide ([Br]⁻), contributing to ionic conductivity and solubility.

This structure positions it as a versatile solvent and electrolyte, with applications in catalysis and energy storage.

Property1-Butyl-3-Methylpyridinium Bromide1-Butyl-3-Methylimidazolium Bromide
Cation StructurePyridinium (aromatic, electron-deficient)Imidazolium (aromatic, electron-rich)
Thermal StabilityHigh (decomposition >400°C)Moderate (decomposition ~300°C)
ViscosityModerate (temperature-dependent)Lower due to reduced hydrogen bonding

Significance in Green Chemistry

Pyridinium ILs, including 1-butyl-3-methylpyridinium bromide, offer sustainable alternatives to traditional solvents. Their advantages include:

  • Biodegradability: Pyridinium ILs degrade through electron degradation, reducing environmental persistence.
  • Low Volatility: Near-zero vapor pressure minimizes atmospheric pollution.
  • Recyclability: Reusable in catalytic and separation processes, aligning with circular economy principles.

Relationship to Other Pyridinium-Based Compounds

1-Butyl-3-methylpyridinium bromide differs from simpler pyridinium salts (e.g., butylpyridinium bromide) in its methyl substituent, which enhances steric effects and modifies solvation properties. Comparative studies reveal:

  • Electrochemical Stability: Higher than imidazolium ILs due to reduced hydrogen bonding.
  • Solvent Polarity: Adjusted by alkyl chain length and anion choice (e.g., bromide vs. tetrafluoroborate).

1-Butyl-3-methylpyridinium Bromide exists as a solid at room temperature (20°C) [1] [2] [3]. The compound typically appears as a crystalline powder to crystal form, with coloration ranging from white to light yellow to light orange [1] [2] [3] [4] [5]. The variation in color may depend on purity levels, storage conditions, and the specific preparation method employed. Commercial samples are commonly supplied as a fine crystalline powder that can be easily handled and measured for laboratory applications.

Melting Point and Thermal Transitions

The melting point of 1-Butyl-3-methylpyridinium Bromide is 79°C [6], which places it in the category of room-temperature ionic liquids when considering its relatively low melting point compared to traditional inorganic salts. The compound demonstrates thermal stability under proper storage conditions [1] [2] [3], though specific decomposition temperatures were not available in the surveyed literature. This thermal behavior is characteristic of pyridinium-based ionic liquids, which typically exhibit lower melting points due to the bulky organic cation that disrupts crystalline packing.

Density and Volumetric Properties

Specific density measurements for 1-Butyl-3-methylpyridinium Bromide were not available in the current literature sources. This represents a gap in the available physical property data for this compound. Density values are important for volumetric calculations and solution preparation, suggesting a need for experimental determination of this property. Related pyridinium compounds typically exhibit densities in the range of 1.1-1.3 g/cm³, but specific values for the bromide salt require direct measurement.

Viscosity Characteristics

Direct viscosity measurements for 1-Butyl-3-methylpyridinium Bromide were not found in the available literature. However, for comparative purposes, the closely related 1-Butyl-3-methylpyridinium tetrafluoroborate exhibits a viscosity of 176 cP at 25°C [7]. The bromide salt would likely exhibit different viscosity characteristics due to the different anion, but specific measurements are needed to establish these properties. Viscosity is particularly important for applications involving fluid handling and mass transfer operations.

Solubility Profile in Various Solvents

1-Butyl-3-methylpyridinium Bromide demonstrates soluble behavior in water [1] [2] [3], which is expected given its ionic liquid nature. The solubility profile in organic solvents varies significantly depending on solvent polarity [8] [9]. The compound shows general solubility in polar solvents [8] [10], consistent with the behavior of ionic liquids that can interact effectively with polar molecules through ion-dipole interactions.

Conversely, the compound exhibits limited solubility in non-polar solvents [8] [11], which aligns with the fundamental principle that ionic compounds require polar environments for dissolution. This selective solubility pattern makes the compound useful for extraction processes and biphasic reaction systems where solvent polarity can be used to control the distribution of the ionic liquid.

Solvent TypeSolubility BehaviorMechanism
WaterHighly solubleIon-dipole interactions
Polar organic solventsGenerally solubleDipole-ion interactions
Non-polar solventsLimited solubilityWeak van der Waals forces

Hygroscopic Behavior

1-Butyl-3-methylpyridinium Bromide exhibits pronounced hygroscopic behavior [1] [2] [3] [12], meaning it readily absorbs moisture from the atmospheric environment. This property requires careful storage protocols to maintain compound integrity and prevent degradation. The hygroscopic nature stems from the ionic character of the compound, where water molecules can coordinate with both the cation and anion through hydrogen bonding and electrostatic interactions.

Storage requirements include maintaining the compound under inert gas atmosphere and in cool, dark conditions (preferably below 15°C) [1] [2] [3]. The moisture sensitivity necessitates proper handling precautions to avoid exposure to humid environments [12] [13]. Users should employ dry handling techniques and ensure that storage containers are properly sealed to prevent moisture uptake that could compromise the compound's properties and purity.

Electrical Conductivity

While specific conductivity measurements for 1-Butyl-3-methylpyridinium Bromide were not available in the literature, the compound is expected to be conductive in solution due to its ionic nature. Ionic liquids typically exhibit high ionic conductivity, making them valuable as electrolytes in various electrochemical applications.

For comparative reference, the structurally similar 1-Butyl-3-methylpyridinium tetrafluoroborate demonstrates a conductivity of 1.41 mS/cm at 23°C [7]. The bromide salt would likely exhibit different conductivity values due to the mobility differences between bromide and tetrafluoroborate anions, but specific measurements are required to establish these properties accurately.

The electrical conductivity of ionic liquids is temperature-dependent, typically increasing with rising temperature due to enhanced ion mobility. However, specific temperature-conductivity relationships for 1-Butyl-3-methylpyridinium Bromide require experimental investigation to provide quantitative data for practical applications.

Key Physical Properties Summary:

PropertyValueSignificance
Molecular Weight230.15 g/molFundamental for stoichiometric calculations
Melting Point79°CDetermines physical state at operating conditions
Hygroscopic NatureHighCritical for storage and handling protocols
Water SolubilitySolubleImportant for aqueous applications
Thermal StabilityStable under proper conditionsEnables elevated temperature applications

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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